Cas no 861909-30-0 ((R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate structure
861909-30-0 structure
商品名:(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
CAS番号:861909-30-0
MF:C40H37O4P
メガワット:612.693152189255
MDL:MFCD27920532
CID:2360881

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 化学的及び物理的性質

名前と識別子

    • (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • MDL: MFCD27920532
    • インチ: 1S/C40H37O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h7-24H,1-6H3,(H,41,42)
    • InChIKey: NLMLOSHPJMFGTF-UHFFFAOYSA-N
    • ほほえんだ: O=P1(OC2C(C3C=CC(C(C)(C)C)=CC=3)=CC3C(C=2C2C(=C(C4C=CC(C(C)(C)C)=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1244140-250mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
250mg
$140 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TK529-50mg
(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
861909-30-0 98% 99%ee
50mg
424.0CNY 2021-07-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0241-50mg
(11bS)​-2,​6-Bis[3,​5-​bis(1,​1-​dimethylethyl)​-​4-​methoxyphenyl]​-​4-​hydroxy-​4-​oxide-dinaphtho[2,​1-​d:1',​2'-​f]​[1,​3,​2]​dioxaphosphepin
861909-30-0 98%,99%e.e.
50mg
780CNY 2021-05-07
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0216-50mg
(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
861909-30-0 98%,99%e.e.
50mg
¥650.0 2024-07-19
Aaron
AR00IMJD-1g
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
1g
$335.00 2025-02-10
abcr
AB496730-1g
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; .
861909-30-0 95%
1g
€650.00 2025-02-18
Aaron
AR00IMJD-250mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 97%
250mg
$88.00 2025-02-10
1PlusChem
1P00IMB1-100mg
(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
861909-30-0 98% 99%ee
100mg
$77.00 2024-04-21
A2B Chem LLC
AI67917-250mg
(11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
861909-30-0 95%
250mg
$142.00 2024-04-19
abcr
AB496730-1 g
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; .
861909-30-0 95%
1g
€650.00 2023-07-10

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, 80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
4.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
リファレンス
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 Reagents: Phosphorus oxychloride ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
Catalytic Enantioselective Nazarov Cyclization: Construction of Vicinal All-Carbon-Atom Quaternary Stereocenters
Jolit, Anais; et al, Angewandte Chemie, 2014, 53(24), 6180-6183

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Phosphorus oxychloride ;  6 h, rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  48 h, 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
A Protecting-Group-Free Route to Chiral BINOL-Phosphoric Acids
Li, Bao-Jian; et al, European Journal of Organic Chemistry, 2011, 2011(20-21), 3932-3937

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  28 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Barium hydroxide Catalysts: Triphenylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C
3.2 Reagents: Phosphorus oxychloride ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
Catalytic Enantioselective Nazarov Cyclization: Construction of Vicinal All-Carbon-Atom Quaternary Stereocenters
Jolit, Anais; et al, Angewandte Chemie, 2014, 53(24), 6180-6183

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
リファレンス
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 rt; 6 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
2.2 Reagents: Iodine ;  -78 °C; 2 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
5.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  48 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
A Protecting-Group-Free Route to Chiral BINOL-Phosphoric Acids
Li, Bao-Jian; et al, European Journal of Organic Chemistry, 2011, 2011(20-21), 3932-3937

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
3.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
リファレンス
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Iodine ;  -78 °C; 2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 12 h, 98 °C; 98 °C → rt
1.2 Solvents: Water ;  rt; 6 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 min, rt
リファレンス
Bronsted Acid-Catalyzed Regioselective Carboxamidation of 2-Indolylmethanols with Isonitriles
Chaudhari, Tohasib Yusub; et al, Journal of Organic Chemistry, 2023, 88(15), 10412-10425

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, rt
1.2 6 h, rt; rt → -78 °C
1.3 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 24 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, 80 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  reflux; 16 h, rt
5.1 Reagents: Pyridine Solvents: Water ;  3 h, 100 °C
リファレンス
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; et al, Angewandte Chemie, 2013, 52(35), 9266-9270

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Tris[(11bR)-2,6-bis[4-(1,1-dimethylethyl)phenyl]-4-(hydroxy-κO)dinaphtho[2,1-d:1… Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  22 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 rt; 6 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C
3.2 Reagents: Iodine ;  -78 °C; 2 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  6 h, 80 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 90 °C; 3 h, 90 °C
6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt
6.2 Reagents: Water ;  rt; 2 h, 90 °C
リファレンス
Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes
Narute, Sachin; et al, Journal of the American Chemical Society, 2016, 138(50), 16553-16560

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 関連文献

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateに関する追加情報

Introduction to (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 861909-30-0)

The compound (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, identified by its CAS number 861909-30-0, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This molecule, characterized by its binaphthyl core and bis(phosphonate) functionality, has garnered attention due to its unique structural properties and potential applications in asymmetric synthesis and drug development.

The binaphthyl scaffold is a well-known motif in chiral chemistry, renowned for its ability to induce high enantioselectivity in catalytic processes. The presence of two aromatic rings connected by a central bridge not only imparts rigidity to the molecule but also creates a suitable environment for coordination with transition metals. In particular, the 4-(1,1-dimethylethyl)phenyl substituents enhance the steric bulk around the phosphonate groups, which can be crucial for stabilizing transition metal complexes and facilitating enantioselective transformations.

Recent studies have highlighted the utility of this compound in the development of asymmetric catalysts. For instance, researchers have demonstrated its effectiveness in promoting enantioselective hydrogenation reactions using palladium or rhodium catalysts. The phosphonate groups not only serve as ligands but also play a role in modulating the electronic properties of the metal center, thereby influencing the reaction outcome. This dual functionality makes (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate a promising candidate for further exploration in catalytic applications.

In addition to its catalytic potential, this compound has shown promise in pharmaceutical research. The chiral binaphthyl core is particularly interesting because it can mimic the structure of natural amino acids, which are often key components of biologically active molecules. By incorporating such a motif into synthetic drugs, researchers aim to enhance their selectivity and efficacy. Preliminary studies suggest that derivatives of this compound may exhibit interesting biological activities, making it a valuable scaffold for drug discovery.

The synthesis of (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to access such intricate molecules. Techniques such as cross-coupling reactions and stereocontrolled phosphonation have been instrumental in constructing this compound with high enantiomeric purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also open up new avenues for developing related molecules with tailored properties.

The structural features of this compound also make it an attractive candidate for materials science applications. The rigid binaphthyl backbone and bulky substituents can impart specific electronic and optical properties to materials derived from it. For example, polymers or coordination complexes incorporating this unit could exhibit unique characteristics that are useful in optoelectronic devices or as precursors for advanced materials. Such applications are still in their infancy but hold significant promise for future technological developments.

In conclusion, (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 861909-30-0) is a multifaceted compound with potential applications spanning catalysis, pharmaceuticals, and materials science. Its unique structural features and functional groups make it a compelling subject for further research and development. As our understanding of its properties grows, so too will its utility in addressing some of the most pressing challenges in modern chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:861909-30-0)(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
A1056955
清らかである:99%/99%
はかる:250mg/1g
価格 ($):181.0/680.0